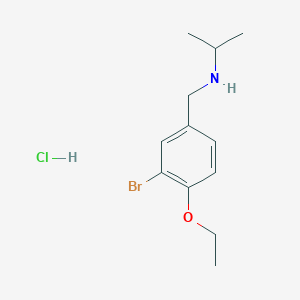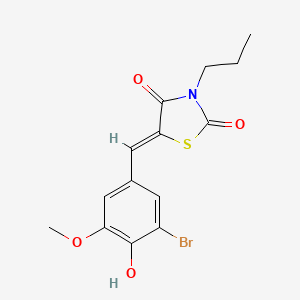![molecular formula C17H37N3 B4746991 (cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)
(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine
Overview
Description
Cyclohexylmethylbis[3-(dimethylamino)propyl]amine (CBDM) is an organic compound that belongs to the class of tertiary amines. The compound has been widely used in scientific research applications due to its unique chemical properties.
Mechanism of Action
(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine acts as a ligand for various receptors such as the sigma-1 receptor and the histamine H1 receptor. The compound has been shown to modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine has been shown to have various biochemical and physiological effects such as modulation of neurotransmitter release, inhibition of platelet aggregation, and modulation of immune response. The compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine has several advantages for lab experiments, including its ability to act as a selective ligand for various receptors, its relatively low toxicity, and its ability to penetrate the blood-brain barrier. However, the compound has limitations such as its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Future Directions
There are several future directions for (cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine research, including the development of more selective ligands for specific receptors, the investigation of the compound's effects on various physiological processes, and the development of (cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine-based drugs for various medical conditions.
Conclusion:
In conclusion, (cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine is a unique organic compound that has been widely used in scientific research applications due to its ability to act as a ligand for various receptors. The compound has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. Future research on (cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine may lead to the development of new drugs for various medical conditions.
Scientific Research Applications
(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine has been widely used in scientific research applications due to its ability to act as a ligand for various receptors. The compound has been used to study the effects of ligand-receptor interactions on various physiological processes such as neurotransmission, cardiovascular function, and immune response.
properties
IUPAC Name |
N'-(cyclohexylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N3/c1-18(2)12-8-14-20(15-9-13-19(3)4)16-17-10-6-5-7-11-17/h17H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZPQLZRUGBSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4746909.png)



![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)
![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)
![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)
![5-chloro-8-[2-(3-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4746959.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)



![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)
![17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)